2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline
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Overview
Description
2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring This particular compound is characterized by the presence of two bromomethyl groups at the 2 and 3 positions and two methyl groups at the 6 and 7 positions on the quinoxaline ring
Preparation Methods
The synthesis of 2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline typically involves the bromination of 2,3-dimethylquinoxaline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yields and purity.
Chemical Reactions Analysis
2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or imidazoles.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form C-C bonds.
Debromination: The compound can undergo debromination under specific conditions to form quinoxaline derivatives.
Scientific Research Applications
2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including polymers and heterocyclic compounds.
Medicinal Chemistry: The compound and its derivatives have shown potential antibacterial activity, making them candidates for the development of new antibacterial agents.
Material Science: It can be used in the synthesis of materials with specific electronic properties, such as conjugated polymers.
Mechanism of Action
The antibacterial activity of 2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline is attributed to its ability to interfere with bacterial cell wall synthesis. The bromomethyl groups are believed to react with nucleophilic sites in bacterial enzymes, inhibiting their function and leading to bacterial cell death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline include other quinoxaline derivatives such as:
2,3-Bis(bromomethyl)quinoxaline: Lacks the methyl groups at the 6 and 7 positions, which may affect its reactivity and biological activity.
2,3-Bis(dibromomethyl)quinoxaline: Contains additional bromine atoms, which can lead to different chemical and biological properties.
Properties
CAS No. |
3298-98-4 |
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Molecular Formula |
C12H12Br2N2 |
Molecular Weight |
344.04 g/mol |
IUPAC Name |
2,3-bis(bromomethyl)-6,7-dimethylquinoxaline |
InChI |
InChI=1S/C12H12Br2N2/c1-7-3-9-10(4-8(7)2)16-12(6-14)11(5-13)15-9/h3-4H,5-6H2,1-2H3 |
InChI Key |
BAZJREDPRJMNBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(C(=N2)CBr)CBr |
Origin of Product |
United States |
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